Cas no 144003-49-6 (methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

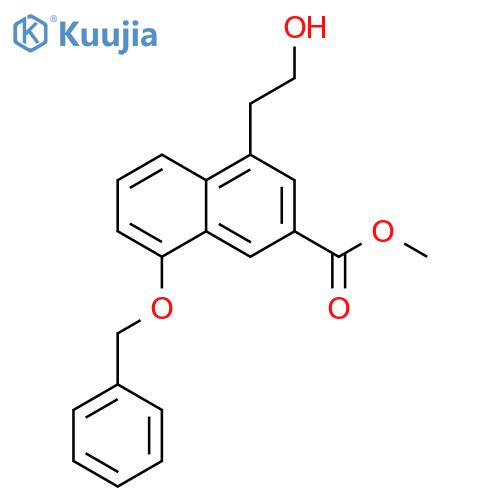

144003-49-6 structure

商品名:methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate

CAS番号:144003-49-6

MF:C21H20O4

メガワット:336.381106376648

CID:4599899

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 化学的及び物理的性質

名前と識別子

-

- methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate

-

- インチ: 1S/C21H20O4/c1-24-21(23)17-12-16(10-11-22)18-8-5-9-20(19(18)13-17)25-14-15-6-3-2-4-7-15/h2-9,12-13,22H,10-11,14H2,1H3

- InChIKey: RPPVDQKYAZQTQN-UHFFFAOYSA-N

- ほほえんだ: C1=C2C(C=CC=C2OCC2=CC=CC=C2)=C(CCO)C=C1C(OC)=O

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905765-1g |

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |

144003-49-6 | 90% | 1g |

¥4193.0 | 2023-04-01 | |

| A2B Chem LLC | AI86593-10mg |

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |

144003-49-6 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AI86593-500mg |

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |

144003-49-6 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| A2B Chem LLC | AI86593-1mg |

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |

144003-49-6 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI86593-5mg |

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate |

144003-49-6 | >90% | 5mg |

$214.00 | 2024-04-20 |

methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

144003-49-6 (methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 249916-07-2(Borreriagenin)

- 4770-00-7(3-cyano-4-nitroindole)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量